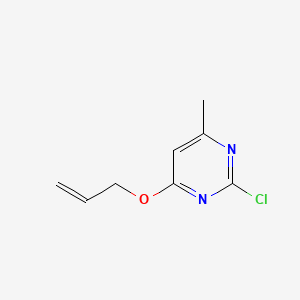

4-(Allyloxy)-2-chloro-6-methylpyrimidine

Descripción

BenchChem offers high-quality 4-(Allyloxy)-2-chloro-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxy)-2-chloro-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methyl-6-prop-2-enoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-4-12-7-5-6(2)10-8(9)11-7/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSFOFSCXRHUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, a key intermediate in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its probable characteristics and reactivity based on established principles of organic chemistry and extensive data on analogous pyrimidine derivatives. The document details its anticipated physical and chemical properties, explores its reactivity in key synthetic transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provides model experimental protocols. Visual aids in the form of reaction pathway diagrams are included to facilitate a deeper understanding of its chemical behavior.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres of natural purines and pyrimidines, enabling them to interact with a wide range of biological targets. 4-(Allyloxy)-2-chloro-6-methylpyrimidine (CAS No: 1250367-45-3) is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively functionalized to generate diverse molecular scaffolds for drug discovery programs.[1] This guide aims to serve as a valuable resource for researchers by providing a detailed analysis of its chemical properties and a predictive overview of its reactivity.

Chemical and Physical Properties

Detailed experimental data for the physical properties of 4-(Allyloxy)-2-chloro-6-methylpyrimidine are not extensively reported. However, based on the properties of structurally similar compounds, such as other chloromethylpyrimidines, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₉ClN₂O | Calculated from structure. |

| Molecular Weight | 184.63 g/mol | Calculated from molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on similar substituted pyrimidines.[2][3] |

| Melting Point | Expected to be in the range of 40-80 °C. | Analogy with 2,4-dichloro-6-methylpyrimidine (m.p. 44-47 °C).[3] |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | Extrapolated from related compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water is anticipated. | General solubility for similar organic compounds. |

| Spectroscopic Data | See Section 3 for predicted spectral characteristics. |

Spectroscopic Data Analysis (Predicted)

3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, allyl, and pyrimidine protons. The chemical shifts (δ) in ppm relative to TMS would likely be:

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.6 ppm.

-

Allyl Protons (-OCH₂CH=CH₂):

-

A doublet for the -OCH₂- protons around δ 4.8-5.0 ppm.

-

A multiplet for the -CH= proton around δ 5.9-6.1 ppm.

-

Two doublets for the =CH₂ protons around δ 5.2-5.4 ppm.

-

-

Pyrimidine Proton: A singlet for the proton at the C5 position of the pyrimidine ring, expected around δ 6.5-6.8 ppm.

3.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. Predicted chemical shifts are:

-

Methyl Carbon (-CH₃): ~20-25 ppm.

-

Allyl Carbons (-OCH₂CH=CH₂):

-

-OCH₂-: ~65-70 ppm.

-

-CH=: ~130-135 ppm.

-

=CH₂: ~115-120 ppm.

-

-

Pyrimidine Carbons:

-

C2 (with Cl): ~160-165 ppm.

-

C4 (with O-allyl): ~170-175 ppm.

-

C5: ~100-105 ppm.

-

C6 (with methyl): ~165-170 ppm.

-

3.3. Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak at m/z 186 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the allyl group and the chlorine atom.

3.4. Infrared (IR) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for the various functional groups present:

-

C-H stretching (aromatic/vinylic): ~3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹.

-

C=C stretching (alkene and pyrimidine ring): ~1600-1680 cm⁻¹.

-

C-O stretching (ether): ~1050-1150 cm⁻¹.

-

C-Cl stretching: ~600-800 cm⁻¹.

Chemical Reactivity

4-(Allyloxy)-2-chloro-6-methylpyrimidine features three primary sites for chemical modification: the electrophilic C2 and C4 positions on the pyrimidine ring, and the nucleophilic double bond of the allyl group. The chlorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The allyloxy group at C4 can also be a target for substitution under certain conditions. The allyl group itself can undergo a variety of addition reactions.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the carbon atoms bearing halogen substituents. The chlorine atom at the C2 position is expected to be readily displaced by a variety of nucleophiles.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines (e.g., aniline, piperidine) | 2-Amino-4-(allyloxy)-6-methylpyrimidines |

| Alcohols | Alkoxides (e.g., sodium methoxide) | 4-(Allyloxy)-2-methoxy-6-methylpyrimidine |

| Thiols | Thiolates (e.g., sodium thiophenoxide) | 4-(Allyloxy)-6-methyl-2-(phenylthio)pyrimidine |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is based on established methods for the amination of chloropyrimidines.

-

Reaction Setup: In a round-bottom flask, dissolve 4-(Allyloxy)-2-chloro-6-methylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Caption: General scheme for nucleophilic aromatic substitution.

4.2. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and an organoboron compound. This is a widely used reaction in the synthesis of biaryl compounds.

Table 3: Predicted Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Product Type |

| Arylboronic acid | 4-(Allyloxy)-2-aryl-6-methylpyrimidine |

| Vinylboronic acid | 4-(Allyloxy)-6-methyl-2-vinylpyrimidine |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of chloroheterocycles.[4][5]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(Allyloxy)-2-chloro-6-methylpyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

4.2.2. Heck-Mizoroki Reaction

The Heck reaction allows for the coupling of the chloropyrimidine with an alkene, leading to the formation of a substituted alkene.[6][7]

Table 4: Predicted Heck-Mizoroki Reaction

| Alkene | Product Type |

| Styrene | 4-(Allyloxy)-6-methyl-2-styrylpyrimidine |

| Acrylate esters | 2-(2-Alkoxycarbonylvinyl)-4-(allyloxy)-6-methylpyrimidine |

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

This protocol is based on general procedures for the Heck reaction.[6][7]

-

Reaction Setup: In a sealable reaction vessel, combine 4-(Allyloxy)-2-chloro-6-methylpyrimidine (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, 2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 eq.).

-

Solvent Addition: Add a suitable anhydrous solvent such as DMF, NMP, or acetonitrile.

-

Reaction Conditions: Heat the sealed vessel to a temperature typically ranging from 100-140 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by column chromatography.

Caption: General scheme for the Heck-Mizoroki reaction.

4.3. Reactions of the Allyl Group

The allyl group provides an additional site for chemical transformations, allowing for further diversification of the molecular scaffold.

Table 5: Predicted Reactions of the Allyl Group

| Reaction Type | Reagent Example | Product Type |

| Addition | H₂, Pd/C | 4-(Propyloxy)-2-chloro-6-methylpyrimidine |

| Br₂ | 4-(2,3-Dibromopropyloxy)-2-chloro-6-methylpyrimidine | |

| Oxidation | OsO₄, NMO | 4-(2,3-Dihydroxypropyloxy)-2-chloro-6-methylpyrimidine |

| O₃ then Me₂S | 4-(2-Oxoethoxy)-2-chloro-6-methylpyrimidine |

Conclusion

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its reactivity is characterized by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as well as the potential for transformations of the allyl group. This guide provides a foundational understanding of its chemical properties and reactivity, offering a starting point for the design and execution of synthetic routes towards new and complex molecular architectures. Further experimental validation of the predicted properties and reaction conditions is encouraged to fully exploit the synthetic potential of this compound.

References

- 1. 4-(allyloxy)-2-chloro-6- Methylpyrimidine - Cas No: 1250367-45-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to 4-(Allyloxy)-2-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1250367-45-3

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in a multitude of biologically active compounds, including several approved drugs targeting protein kinases. The presence of a reactive chlorine atom at the 2-position and an allyloxy group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly potential kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance in the development of targeted therapeutics.

Chemical Properties and Data

While specific experimental data for 4-(Allyloxy)-2-chloro-6-methylpyrimidine is limited in publicly available literature, its physicochemical properties can be estimated based on its structural similarity to the well-characterized precursor, 2,4-dichloro-6-methylpyrimidine, and other related analogs.

| Property | 2,4-Dichloro-6-methylpyrimidine (Precursor) | 4-(Allyloxy)-2-chloro-6-methylpyrimidine (Target Compound - Estimated) |

| Molecular Formula | C₅H₄Cl₂N₂ | C₈H₉ClN₂O |

| Molecular Weight | 163.00 g/mol | ~184.63 g/mol |

| Appearance | Solid | Off-white to yellow crystalline powder[1] |

| Melting Point | 44-47 °C | Not available |

| Boiling Point | 219 °C | Not available |

| Density | Not available | ~1.25 g/cm³[1] |

| Solubility | Soluble in various organic solvents | Expected to be soluble in common organic solvents like DCM, THF, and alcohols. |

| CAS Number | 5424-21-5 | 1250367-45-3[2] |

Synthesis

The synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine is most plausibly achieved through the nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with allyl alcohol. The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position.

Experimental Protocol: Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

This protocol is a representative procedure based on established methods for similar nucleophilic substitutions on dichloropyrimidines.

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Allyl alcohol

-

A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of allyl alcohol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium allyloxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(Allyloxy)-2-chloro-6-methylpyrimidine.

Potential Applications in Drug Discovery

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4] The epidermal growth factor receptor (EGFR) is a well-validated target in various cancers, and numerous pyrimidine-based EGFR inhibitors have been developed.[5]

Role as a Kinase Inhibitor Intermediate

4-(Allyloxy)-2-chloro-6-methylpyrimidine serves as a valuable scaffold for the synthesis of potential kinase inhibitors. The remaining chlorine atom at the 2-position can be displaced by various nucleophiles, typically amines, to introduce diverse side chains that can interact with the amino acid residues in the ATP-binding pocket of kinases. The allyloxy group at the 4-position can also be modified or may itself contribute to the binding affinity and selectivity of the final compound.

Signaling Pathway and Experimental Workflow Visualization

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling.

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor library starting from 4-(Allyloxy)-2-chloro-6-methylpyrimidine.

References

- 1. 4-(Allyloxy)-2-chloro-6- methylpyrimidine Supplier in Mumbai, 4-(Allyloxy)-2-chloro-6- methylpyrimidine Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 4-(allyloxy)-2-chloro-6- Methylpyrimidine - Cas No: 1250367-45-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical data for the compound 4-(Allyloxy)-2-chloro-6-methylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally analogous compounds and established principles of organic spectroscopy. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Allyloxy)-2-chloro-6-methylpyrimidine. These predictions are derived from the known spectral properties of similar pyrimidine derivatives and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.50 | s | 1H | Pyrimidine C5-H |

| ~6.00 | ddt | 1H | Allyl CH |

| ~5.45 | dq | 1H | Allyl CH₂ (trans) |

| ~5.30 | dq | 1H | Allyl CH₂ (cis) |

| ~4.80 | dt | 2H | O-CH₂ |

| ~2.40 | s | 3H | Pyrimidine C6-CH₃ |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C4 (C-O) |

| ~165 | C2 (C-Cl) |

| ~160 | C6 (C-CH₃) |

| ~132 | Allyl CH |

| ~118 | Allyl CH₂ |

| ~105 | C5 |

| ~69 | O-CH₂ |

| ~24 | C6-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (allyl, aromatic) |

| ~2960-2850 | Medium | C-H stretch (alkyl) |

| ~1650 | Strong | C=C stretch (allyl) |

| ~1580, 1470 | Strong | C=N, C=C stretch (pyrimidine ring) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~1050 | Strong | C-O stretch |

| ~990, 930 | Medium | =C-H bend (allyl) |

| ~800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | 100 / 33 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 169/171 | Moderate | [M - CH₃]⁺ |

| 143 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |

| 118 | Moderate | [M - C₃H₅O - Cl]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Allyloxy)-2-chloro-6-methylpyrimidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

-

-

Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid/oil): Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Thin Film (solid): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Deposit the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample holder or salt plates.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition and Processing: The instrument's data system will record the mass spectrum. The relative abundance of each ion is plotted against its m/z value.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine.

Stability and Storage of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(Allyloxy)-2-chloro-6-methylpyrimidine. Due to the limited availability of direct stability-indicating studies on this specific molecule, this guide synthesizes information from structurally related compounds, including chlorinated pyrimidines and allyloxy-substituted heterocyclic systems. It outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers best practices for storage to ensure the compound's integrity for research and development purposes.

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in many biologically active molecules, and its functionalization with reactive groups like a chloro atom and an allyloxy moiety makes it a versatile intermediate for further chemical modifications. However, these same functional groups can also be susceptible to degradation, making a thorough understanding of the compound's stability crucial for its effective use. This guide aims to provide a foundational understanding of the stability profile of 4-(Allyloxy)-2-chloro-6-methylpyrimidine and to offer practical guidance for its handling and storage.

Chemical Profile and Potential Reactivity

The structure of 4-(Allyloxy)-2-chloro-6-methylpyrimidine contains several key features that influence its stability:

-

2-Chloro Substituent: The chlorine atom on the pyrimidine ring is an electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions. The stability of the C-Cl bond in chlorinated pyrimidines has been investigated, and it is known to be susceptible to homolytic cleavage under certain conditions.

-

4-Allyloxy Group: The allyloxy group is prone to various reactions, including Claisen rearrangement (especially with heat), acid or base-catalyzed hydrolysis, and oxidation of the double bond.

-

6-Methyl Group: The methyl group is generally stable but can influence the electronic properties of the pyrimidine ring.

-

Pyrimidine Core: The pyrimidine ring itself is a relatively stable aromatic system. Studies have shown that the basic pyrimidine structure can remain stable even in harsh conditions like concentrated sulfuric acid for extended periods. However, the substituents play a critical role in its overall reactivity.

Potential Degradation Pathways

Based on the functional groups present in 4-(Allyloxy)-2-chloro-6-methylpyrimidine, several degradation pathways can be postulated. These pathways are inferred from the known reactivity of similar chemical structures.

Hydrolysis

Hydrolysis is a common degradation pathway for compounds containing chloro and ether functionalities, especially in the presence of moisture and at non-neutral pH.

-

Hydrolysis of the Chloro Group: The 2-chloro substituent can be hydrolyzed to a hydroxyl group, forming 4-(allyloxy)-6-methylpyrimidin-2-ol. This reaction is likely to be accelerated by the presence of acids or bases.

-

Hydrolysis of the Allyloxy Group: The ether linkage of the allyloxy group can be cleaved under acidic or basic conditions to yield 4-hydroxy-2-chloro-6-methylpyrimidine and allyl alcohol.

Nucleophilic Substitution

The 2-chloro position is susceptible to nucleophilic attack from various nucleophiles that may be present in solution, such as amines, thiols, or alcohols. This reactivity is a key aspect of its utility as a synthetic intermediate but also a potential source of instability.

Rearrangement

The allyloxy group can undergo a thermal or acid-catalyzed Claisen rearrangement to form the isomeric C-allyl pyrimidine derivative.

Oxidation

The double bond in the allyloxy group is susceptible to oxidation, which can be initiated by light, air (autoxidation), or oxidizing agents. This can lead to the formation of epoxides, aldehydes, or other oxidative degradation products.

Diagram of Potential Degradation Pathways

Caption: Postulated degradation pathways for 4-(Allyloxy)-2-chloro-6-methylpyrimidine.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, the following storage conditions are recommended based on the handling of similar chlorinated heterocyclic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Reduces the rate of potential hydrolytic, rearrangement, and oxidative reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidation and hydrolysis. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photo-initiated degradation, such as oxidation of the allyloxy group. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to moisture and air. Ensures no reaction with the container material. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | Minimizes the risk of hydrolysis of the chloro and allyloxy groups. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, a forced degradation study is recommended. The following are generalized protocols that can be adapted for this purpose.

Analytical Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. The method should be able to separate the parent compound from its potential degradation products.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

Forced Degradation Studies

Forced degradation studies expose the compound to various stress conditions to accelerate degradation and identify potential degradation products.

| Stress Condition | Protocol |

| Acidic Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Incubate at elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis. |

| Basic Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature for a defined period. Neutralize the samples before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period. |

| Thermal Degradation | Store the solid compound in an oven at a high temperature (e.g., 80 °C) for an extended period (e.g., 1 week). Also, test in solution at a slightly elevated temperature. |

| Photostability | Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines. |

Samples should be taken at various time points and analyzed by the developed HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Diagram of a General Stability Testing Workflow

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

Solubility Profile of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, a key intermediate in pharmaceutical and organic synthesis. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, provides a detailed experimental protocol for determining its solubility, enabling researchers to generate this critical data. Furthermore, it includes a template for data presentation and a workflow diagram to guide the experimental process, ensuring a standardized and reproducible approach.

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a substituted pyrimidine derivative with applications as an intermediate in the synthesis of more complex molecules.[1] Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates solvent selection for synthesis and recrystallization, impacts reaction kinetics, and is a fundamental parameter in process scale-up.

While studies on the solubility of other pyrimidine derivatives exist, indicating that solubility generally increases with temperature, specific data for 4-(Allyloxy)-2-chloro-6-methylpyrimidine is not publicly available.[2] This guide provides a framework for researchers to systematically determine and document this important physicochemical property.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 4-(Allyloxy)-2-chloro-6-methylpyrimidine in common organic solvents has not been reported in the reviewed literature. To facilitate the generation and consistent reporting of this data, the following table structure is recommended.

Table 1: Solubility of 4-(Allyloxy)-2-chloro-6-methylpyrimidine in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Chloroform | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., N,N-Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Hexanes | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of 4-(Allyloxy)-2-chloro-6-methylpyrimidine in an organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

3.1. Materials and Equipment

-

4-(Allyloxy)-2-chloro-6-methylpyrimidine (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with secure caps

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Syringe filters (0.22 µm or 0.45 µm, solvent compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

3.2. Experimental Procedure

-

Preparation: Add an excess amount of solid 4-(Allyloxy)-2-chloro-6-methylpyrimidine to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring or periodic vigorous mixing to ensure saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Mass Determination: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the dried solute on the analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtered aliquot in mL) * 100

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

References

A Comprehensive Review of 4-(Allyloxy)-2-chloro-6-methylpyrimidine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its inherent ability to mimic endogenous nucleobases allows for interactions with a wide array of biological targets, particularly protein kinases. Within this broad class of compounds, 4-(allyloxy)-2-chloro-6-methylpyrimidine and its analogs have emerged as a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review, summarizing the synthetic methodologies, quantitative biological data, and mechanistic insights into this class of compounds.

Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine and Analogs

The synthesis of 4-(allyloxy)-2-chloro-6-methylpyrimidine and its analogs typically involves a multi-step process, starting from readily available precursors. A common and efficient route begins with the synthesis of 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination to yield the key intermediate, 4,6-dichloro-2-methylpyrimidine. Subsequent nucleophilic substitution with an appropriate alcohol, in this case, allyl alcohol, affords the desired 4-(allyloxy)-2-chloro-6-methylpyrimidine.

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine[1][2]

This two-step protocol is a widely used method for obtaining the key intermediate.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [1][2]

-

Under an ice bath, sodium methoxide is added to methanol with stirring.

-

Dimethyl malonate and acetamidine hydrochloride are then added to the solution.

-

The ice bath is removed, and the reaction mixture is warmed to 18-25 °C and stirred for 3-5 hours.

-

Methanol is removed under reduced pressure.

-

Water is added to dissolve the residue, and the pH is adjusted to 1-2 with hydrochloric acid.

-

The mixture is stirred at 0 °C for 3-5 hours to facilitate crystallization.

-

The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by suction filtration, washed, and dried.

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine [1][2]

-

The dried 4,6-dihydroxy-2-methylpyrimidine is added to a mixture of a chlorinating agent (e.g., phosphorus oxychloride (POCl3) or triphosgene) and a suitable solvent like dichloroethane in the presence of a base such as N,N-diethylaniline.

-

The reaction mixture is heated to reflux and maintained for 6-8 hours.

-

After cooling, the reaction mixture is washed successively with water and hydrochloric acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to yield 4,6-dichloro-2-methylpyrimidine.

Experimental Protocol: Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine (General Method)

-

To a solution of 4,6-dichloro-2-methylpyrimidine in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add allyl alcohol.

-

A non-nucleophilic base (e.g., sodium hydride or DBU) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(allyloxy)-2-chloro-6-methylpyrimidine.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 2,4-disubstituted pyrimidines are widely recognized for their potential as kinase inhibitors.[4][5][6] The 2-chloro-4-alkoxypyrimidine scaffold serves as a versatile template for the development of potent and selective inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8]

While specific quantitative data for 4-(allyloxy)-2-chloro-6-methylpyrimidine is not available in the reviewed literature, the general structure-activity relationships (SAR) for related 2,4-disubstituted pyrimidine analogs as kinase inhibitors can provide valuable insights. The 4-position substituent is crucial for interacting with the hinge region of the kinase ATP-binding pocket, while modifications at the 2-position can influence potency and selectivity.[9]

The allyloxy group at the 4-position introduces a degree of conformational flexibility and potential for additional interactions within the binding site compared to smaller alkoxy groups. Further derivatization of the allyl moiety could be a strategy to enhance binding affinity and selectivity for specific kinase targets.

Potential Signaling Pathways and Therapeutic Targets

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, it is highly probable that 4-(allyloxy)-2-chloro-6-methylpyrimidine and its analogs exert their biological effects through the modulation of one or more kinase-mediated signaling pathways. Key pathways often targeted by pyrimidine derivatives in the context of cancer include those regulated by Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Janus Kinases (JAKs).[6][7][9]

A generalized workflow for identifying the cellular targets and affected signaling pathways of a novel pyrimidine derivative would involve a series of in vitro and in cellulo assays.

A plausible signaling pathway that could be targeted by 4-(allyloxy)-2-chloro-6-methylpyrimidine analogs is the JAK-STAT pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

Quantitative Data

As of the latest literature search, specific quantitative biological data (e.g., IC50 values) for 4-(allyloxy)-2-chloro-6-methylpyrimidine are not publicly available. However, for structurally related 2,4-dichloro-6-methylpyrimidine derivatives, potent inhibitory activities against kinases such as EGFR have been reported. For instance, the derivative L-18 showed strong antiproliferative activity against H1975 cells with an IC50 value of 0.65 ± 0.06 μM.[7] Another study on 2-amino-4-chloro-pyrimidine derivatives reported EC50 values in the range of 89.24 to 221.91 µM against HCT116 and MCF7 cancer cell lines.[10]

Table 1: Anticancer Activity of Related Pyrimidine Derivatives

| Compound Class | Cell Line | Activity | Value (µM) |

| 2,4-dichloro-6-methylpyrimidine derivative (L-18)[7] | H1975 (NSCLC) | IC50 | 0.65 ± 0.06 |

| 2-amino-4-chloro-pyrimidine derivative (6)[10] | HCT116 (Colon) | EC50 | 89.24 ± 1.36 |

| 2-amino-4-chloro-pyrimidine derivative (6)[10] | MCF7 (Breast) | EC50 | 89.37 ± 1.17 |

| 2-amino-4-chloro-pyrimidine derivative (1)[10] | HCT116 (Colon) | EC50 | 209.17 ± 1.23 |

| 2-amino-4-chloro-pyrimidine derivative (1)[10] | MCF7 (Breast) | EC50 | 221.91 ± 1.37 |

NSCLC: Non-Small Cell Lung Cancer

Detailed Methodologies for Key Experiments

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-(allyloxy)-2-chloro-6-methylpyrimidine analogs) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[11]

This assay measures the amount of ATP remaining after a kinase reaction, with a higher luminescence signal indicating greater inhibition.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

-

Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

-

Kinase Reaction: Add a mixture of the target kinase, its specific substrate, and ATP to each well to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 60 minutes).

-

Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

4-(Allyloxy)-2-chloro-6-methylpyrimidine and its analogs represent a promising scaffold for the development of novel kinase inhibitors. While specific biological data for the title compound is currently limited, the established synthetic routes and the known biological activities of related pyrimidine derivatives provide a strong foundation for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of 4-(allyloxy)-2-chloro-6-methylpyrimidine analogs to elucidate their structure-activity relationships, identify specific kinase targets, and explore their therapeutic potential in diseases such as cancer and inflammatory disorders. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers and drug development professionals to explore the potential of this intriguing class of compounds.

References

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Latest perspectives of orally bioavailable 2,4-diarylaminopyrimidine analogues (DAAPalogues) as anaplastic lymphoma kinase inhibitors: discovery and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Disclaimer: Extensive literature searches did not yield specific biological activity data for 4-(Allyloxy)-2-chloro-6-methylpyrimidine derivatives. Therefore, this guide presents a comprehensive overview of the biological activity screening of a closely related and extensively studied class: 2,4,6-trisubstituted pyrimidine derivatives , which serve as a representative model for screening protocols and data presentation in the context of anticancer research.

This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth overview of the methodologies used to screen 2,4,6-trisubstituted pyrimidine derivatives for potential anticancer activity. Pyrimidine and its analogues have garnered significant attention from chemists and pharmacologists due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds.[2]

Data Presentation: Comparative Anticancer Activity

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns.[2] The following tables summarize the in vitro cytotoxic activity of various 2,4,6-trisubstituted pyrimidine derivatives against several human cancer cell lines, offering a quantitative comparison of their potency.

Table 1: In Vitro Anticancer Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives

| Compound ID | R2 Substituent | R4 Substituent | R6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | -NH2 | -C6H4-4-NH2 | -C6H3-2,4-Cl2 | - | - | [3] |

| 5d | -NH2 | -C6H4-4-NH2 | -C6H4-3-Br | - | - | [3] |

| Cmpd 9 | - | - | - | Human Breast Cancer | 18 | [4] |

| Cmpd 5 | - | - | - | A549 (Lung) | 15.3 | [4] |

| Cmpd 5 | - | - | - | MCF-7 (Breast) | 15.6 | [4] |

| Cmpd 6 | - | - | - | A549 (Lung) | 21.4 | [4] |

| Cmpd 6 | - | - | - | MCF-7 (Breast) | 10.9 | [4] |

Note: Specific IC50 values for compounds 5b and 5d were not provided in the source material, but they were identified as the most potent in their series for anti-inflammatory and analgesic activities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are standard protocols for key experiments cited in the evaluation of pyrimidine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][5]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[5]

-

Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[5]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

-

Caspase-3/7 Activity Assay: Caspases are a family of proteases that are critical mediators of apoptosis.

-

Principle: This assay utilizes a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to the amount of active caspase.

-

Procedure: Cancer cells are seeded in a 96-well plate and treated with the test compounds. After incubation, a reagent containing the caspase-3/7 substrate is added, and luminescence is measured. An increase in luminescence compared to untreated cells indicates apoptosis induction.[4]

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and biological relationships.

References

4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of a diverse array of more complex molecules. Its unique structural features, namely the reactive chloro substituent at the 2-position, the allyloxy group at the 4-position, and the methyl group at the 6-position, provide multiple points for chemical modification. This strategic arrangement of functional groups makes it an attractive building block, particularly in the fields of medicinal chemistry and materials science, for the construction of targeted libraries of compounds with potential biological activity or specific material properties. The pyrimidine core is a common motif in numerous pharmaceuticals, and the strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical Properties

While specific experimental data for 4-(allyloxy)-2-chloro-6-methylpyrimidine is not widely available in the public domain, its properties can be inferred from its constituent parts and analogous structures.

| Property | Predicted Value/Information | Source Analogy |

| CAS Number | 1250367-45-3 | Vendor Information |

| Molecular Formula | C8H9ClN2O | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General observation for similar small organic molecules |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Based on the structure's polarity |

Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

The synthesis of 4-(allyloxy)-2-chloro-6-methylpyrimidine is conceptually straightforward, proceeding via a nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 2,4-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position allows for selective substitution.

Synthesis of the Precursor: 2,4-Dichloro-6-methylpyrimidine

A common method for the synthesis of 2,4-dichloro-6-methylpyrimidine involves the chlorination of 6-methyluracil using a chlorinating agent such as phosphorus oxychloride (POCl3).

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine

-

Materials: 6-Methyluracil, Phosphorus oxychloride (POCl3), N,N-Dimethylaniline (optional, as a catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 6-methyluracil (1.0 eq) and phosphorus oxychloride (5-10 eq) is prepared.

-

A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to yield crude 2,4-dichloro-6-methylpyrimidine, which can be further purified by vacuum distillation or column chromatography on silica gel.

-

Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

The target molecule is synthesized by the selective nucleophilic substitution of the C4-chloro group of 2,4-dichloro-6-methylpyrimidine with allyl alcohol in the presence of a base.

Experimental Protocol: Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine (Analogous Procedure)

-

Materials: 2,4-Dichloro-6-methylpyrimidine, Allyl alcohol, Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate), Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of allyl alcohol (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the formation of sodium allyloxide.

-

A solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(allyloxy)-2-chloro-6-methylpyrimidine.

-

Caption: Synthetic workflow for 4-(allyloxy)-2-chloro-6-methylpyrimidine.

Reactivity and Utility as a Building Block

The synthetic utility of 4-(allyloxy)-2-chloro-6-methylpyrimidine stems from the reactivity of the remaining chloro group at the 2-position and the potential for transformations of the allyloxy group. The electron-withdrawing nature of the pyrimidine ring activates the C2-chloro group towards further nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce further diversity into the molecule.

Caption: Nucleophilic substitution reactions at the C2-position.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via well-established palladium-catalyzed cross-coupling reactions.

This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester, providing access to 2-aryl or 2-heteroaryl pyrimidine derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative Procedure)

-

Materials: 4-(Allyloxy)-2-chloro-6-methylpyrimidine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), Base (e.g., K2CO3 or Cs2CO3), Solvent (e.g., 1,4-dioxane/water or toluene/ethanol).

-

Procedure:

-

In a Schlenk flask, 4-(allyloxy)-2-chloro-6-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq) are combined.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed solvent is added, and the reaction mixture is heated to 80-100 °C for 6-24 hours, or until completion as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 2-aryl-4-(allyloxy)-6-methylpyrimidine.

-

This powerful method enables the formation of C-N bonds by coupling with primary or secondary amines, leading to 2-aminopyrimidine derivatives which are prevalent in bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination (Representative Procedure)

-

Materials: 4-(Allyloxy)-2-chloro-6-methylpyrimidine, Amine, Palladium pre-catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos or BINAP), Strong base (e.g., NaOtBu or LHMDS), Anhydrous solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, the palladium pre-catalyst (1-3 mol%) and the ligand (2-6 mol%) are added to a dry Schlenk tube.

-

Anhydrous solvent is added, and the mixture is stirred for a few minutes.

-

4-(Allyloxy)-2-chloro-6-methylpyrimidine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq) are then added.

-

The reaction vessel is sealed and heated to 80-120 °C for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-4-(allyloxy)-6-methylpyrimidine derivative.

-

Caption: Palladium-catalyzed cross-coupling reactions.

Transformations of the Allyloxy Group

The allyloxy group provides further opportunities for synthetic diversification. For instance, the double bond can undergo various transformations such as hydrogenation, dihydroxylation, or epoxidation. Furthermore, the allyl group can be cleaved under specific conditions to reveal a hydroxyl group at the 4-position, which can then be used for further functionalization.

Conclusion

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a versatile and valuable building block in organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups allow for the sequential and controlled introduction of various substituents. The amenability of the 2-chloro position to both nucleophilic substitution and modern cross-coupling methodologies makes this compound a powerful tool for the rapid generation of diverse molecular scaffolds. For researchers in drug discovery and materials science, this pyrimidine derivative offers a gateway to novel compounds with potentially valuable biological and physical properties.

Application Notes and Protocols for Suzuki Coupling with 4-(Allyloxy)-2-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and functional materials. This document provides a detailed protocol for the Suzuki coupling of 4-(allyloxy)-2-chloro-6-methylpyrimidine with various arylboronic acids. The 2-chloropyrimidine core is a versatile building block in medicinal chemistry, and the allyloxy group offers a handle for further functionalization. This protocol is designed to serve as a robust starting point for researchers engaged in the synthesis of novel pyrimidine-based compounds.

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This application note outlines optimized conditions and provides a general procedure adaptable to a range of arylboronic acids.

Reaction Principle

The Suzuki coupling of 4-(allyloxy)-2-chloro-6-methylpyrimidine with an arylboronic acid follows a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrimidine. Subsequently, in the presence of a base, the aryl group from the boronic acid is transferred to the palladium center in a process called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired 2-aryl-4-(allyloxy)-6-methylpyrimidine and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

General Procedure for Suzuki Coupling:

To a dry Schlenk flask, add 4-(allyloxy)-2-chloro-6-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst and ligand are then added under a positive flow of the inert gas. The degassed solvent is added via syringe, and the reaction mixture is heated to the specified temperature with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: The specific conditions, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for different arylboronic acids to achieve the best results.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally related 2-chloropyrimidines with various arylboronic acids. This data can serve as a guide for optimizing the reaction with 4-(allyloxy)-2-chloro-6-methylpyrimidine.

| Entry | 2-Chloropyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |

| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [1] |

| 3 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | [Pd(allyl)Cl]₂/tBu₃P (0.1) | K₃PO₄ | THF/MeOH (1:2) | 50 | 16 | ~95 | |

| 4 | 2-Chloro-4,6-dimethoxypyrimidine | 3-Furanboronic acid | [Pd(allyl)Cl]₂/tBu₃P (0.5) | K₃PO₄ | THF/MeOH (1:2) | 50 | 16 | ~85 | |

| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [2] |

| 6 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.33 | 85 | [1] |

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-(Allyloxy)-2-chloro-6-methylpyrimidine with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. This document provides detailed application notes and protocols for the SNAr reactions of 4-(allyloxy)-2-chloro-6-methylpyrimidine with a variety of primary and secondary amines.

The substitution reaction is anticipated to occur selectively at the C-2 position, displacing the chloro group. This regioselectivity is directed by the electronic properties of the substituents on the pyrimidine ring. The electron-donating nature of the allyloxy group at C-4 and the methyl group at C-6 increases the electron density at these positions, thereby favoring nucleophilic attack at the electron-deficient C-2 position. These reactions provide a versatile route to a library of 2-amino-4-(allyloxy)-6-methylpyrimidine derivatives, which are valuable intermediates for drug discovery programs.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the reaction of 4-(allyloxy)-2-chloro-6-methylpyrimidine with a broad range of amines is not extensively available in the public domain, the following table presents representative data from analogous SNAr reactions of 2-chloropyrimidines with various amines. These examples serve as a valuable guide for reaction optimization.

| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | DMF | K₂CO₃ | 100 | 12 | 85-95 |

| 2 | Benzylamine | Dioxane | DIPEA | 100 | 8 | 90-98 |

| 3 | Morpholine | n-Butanol | Et₃N | 110 | 6 | 92-99 |

| 4 | Piperidine | DMSO | K₂CO₃ | 120 | 5 | 90-97 |

| 5 | n-Butylamine | Acetonitrile | Et₃N | 80 | 10 | 88-96 |

| 6 | Cyclohexylamine | THF | NaH | 65 | 12 | 85-93 |

Note: The data presented in this table is based on reactions with structurally similar 2-chloropyrimidine substrates and should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for the Nucleophilic Aromatic Substitution Reaction

This protocol outlines a general procedure for the reaction of 4-(allyloxy)-2-chloro-6-methylpyrimidine with an amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

-

4-(Allyloxy)-2-chloro-6-methylpyrimidine

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., DMF, Dioxane, n-Butanol, DMSO, Acetonitrile, THF)

-

Base (e.g., K₂CO₃, DIPEA, Et₃N, NaH)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-(allyloxy)-2-chloro-6-methylpyrimidine (1.0 eq.).

-

Dissolve the starting material in a suitable anhydrous solvent (10-20 mL per gram of starting material).

-

Add the amine (1.1-1.5 eq.) to the solution.

-

Add the base (1.5-2.0 eq.). For solid bases like K₂CO₃, ensure efficient stirring. For hydride bases like NaH, add portion-wise at 0 °C.

-

Flush the flask with an inert gas (nitrogen or argon).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter it off and wash with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-4-(allyloxy)-6-methylpyrimidine derivative.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Visualizations

Reaction Scheme